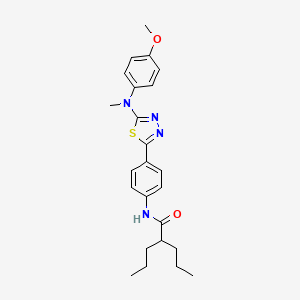
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes fluorine and nitro functional groups attached to a pyrimidine ring. The presence of these functional groups imparts specific chemical properties that make this compound of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of hydrogen atoms with fluorine atoms on the aromatic rings.
Pyrimidine Ring Formation: The construction of the pyrimidine ring through cyclization reactions.
Amidation: The formation of the carboxamide group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and cyclization agents like urea or thiourea.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound’s fluorine and nitro groups play a crucial role in its binding affinity and reactivity. The exact pathways and targets depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- N-(4-bromo-3-nitrophenyl)-3-(4-bromophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- N-(4-iodo-3-nitrophenyl)-3-(4-iodophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits different biological activity and chemical behavior, making it a valuable compound for various applications.
Propiedades
Número CAS |
887900-10-9 |
|---|---|
Fórmula molecular |
C17H10F2N4O5 |
Peso molecular |
388.287 |
Nombre IUPAC |
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H10F2N4O5/c18-9-1-4-11(5-2-9)22-16(25)12(8-20-17(22)26)15(24)21-10-3-6-13(19)14(7-10)23(27)28/h1-8H,(H,20,26)(H,21,24) |
Clave InChI |
BPERSCOKKLQDMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2641048.png)

![(2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid](/img/structure/B2641051.png)
![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)
![4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol](/img/structure/B2641055.png)
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)





![7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B2641064.png)


